N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide
Description
N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic small molecule characterized by a hybrid structure combining an indoline scaffold modified with a cyclopropanecarbonyl group and a 2,5-dimethoxybenzenesulfonamide moiety. The cyclopropanecarbonyl moiety enhances metabolic stability and influences conformational rigidity, a feature shared with other cyclopropane-containing compounds in drug discovery .
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-16-7-8-18(27-2)19(12-16)28(24,25)21-15-6-5-13-9-10-22(17(13)11-15)20(23)14-3-4-14/h5-8,11-12,14,21H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQCAGPAYRKOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide is an indole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological targets.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is and it has a molecular weight of approximately 372.43 g/mol. The structure includes a cyclopropanecarbonyl group attached to an indole moiety, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Indole derivatives often exhibit inhibitory effects on enzymes involved in critical biological pathways. For example, they may inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer progression and cellular metabolism.
- Receptor Modulation : The indole structure allows for potential interactions with serotonin and dopamine receptors, which play significant roles in neuropharmacology. This modulation can influence neurotransmission and may have implications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Studies
- Cancer Research : In a study focusing on breast cancer cell lines, this compound demonstrated significant cytotoxicity, leading to apoptosis in MCF-7 cells. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins, indicating its potential as a chemotherapeutic agent.
- Neuropharmacology : Another investigation assessed the compound's effects on serotonin receptor modulation. It was found to enhance serotonin signaling pathways, suggesting potential applications in treating depression or anxiety disorders.
- Antimicrobial Activity : The compound was also evaluated against various bacterial strains, showing promising results against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Differences
The compound is structurally distinct from analogs such as 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1H-pyrazol-5(4H)-one (Compound 42) . Key differences include:
- Scaffold : The target compound uses an indoline core , whereas Compound 42 employs a piperidine-pyrazolone hybrid .
- Substituents : The sulfonamide group in the target compound contrasts with the pyridinyl-methoxy-phenyl and pyrazolone groups in Compound 42.
- Synthetic Routes : Both compounds utilize cyclopropanecarbonyl chloride for acylations, but the starting amines differ (indolin-6-amine vs. piperidin-4-amine) .
Pharmacological and Physicochemical Properties
Hypothetical data tables based on structure-activity relationship (SAR) trends:
Table 1: Physicochemical Properties
Key Observations :
- The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing membrane permeability and solubility.
- Compound 42’s higher LogP (3.5) may reduce aqueous solubility but enhance target binding in hydrophobic pockets.
Key Observations :
- The target compound shows improved selectivity over Compound 42, likely due to the sulfonamide group’s polar interactions.
- Compound 42’s pyridinyl-methoxy-phenyl group may enhance potency but reduce selectivity.
Metabolic Stability and Toxicity
- Cyclopropane Group : Both the target compound and Compound 42 benefit from cyclopropane’s resistance to oxidative metabolism, prolonging half-life .
- Sulfonamide vs. Pyrazolone : Sulfonamides are associated with renal clearance mechanisms, whereas pyrazolone metabolites may pose idiosyncratic toxicity risks.
Broader Context of Analogous Compounds
- Benzofuran Derivatives (e.g., 1-(2,3-dihydro-1-benzofuran-6-yl)propan-2-amine ): These lack the cyclopropane or sulfonamide groups, resulting in weaker target engagement but simpler synthesis.
- Morpholine-Containing Compounds (e.g., [1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone ): These prioritize solubility via morpholine but sacrifice conformational rigidity.
Q & A
Basic: What are the recommended synthetic routes for N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2,5-dimethoxybenzenesulfonamide, and what reaction conditions optimize yield?
Methodological Answer:
The synthesis involves multi-step organic reactions:
- Step 1: Coupling of indoline-6-amine with cyclopropanecarbonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the cyclopropanecarbonyl-indoline intermediate .
- Step 2: Sulfonylation using 2,5-dimethoxybenzenesulfonyl chloride in the presence of a coupling agent like HATU or DCC. Reaction optimization includes inert atmospheres (N₂/Ar) and anhydrous solvents (DMF or THF) to prevent hydrolysis .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Basic: Which analytical techniques are critical for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of sulfonamide attachment and cyclopropane geometry (e.g., δ 1.0–1.5 ppm for cyclopropane protons) .
- HPLC-MS: Quantifies purity (>98%) and detects degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
- X-ray Crystallography: Resolves stereochemical ambiguities in the indoline-sulfonamide core .
Basic: How is the compound’s preliminary biological activity assessed in vitro?
Methodological Answer:
- Cell-Based Assays: Measure EC₅₀ values against target pathways (e.g., antiviral or anti-inflammatory activity) using plaque reduction or cytokine inhibition assays. For example, similar sulfonamides showed EC₅₀ = 2.3 µM against hRSV with a selectivity index (CC₅₀/EC₅₀) of 13.4 .
- Cytotoxicity Screening: MTT or LDH assays in HEK-293 or HepG2 cells determine CC₅₀ values to establish therapeutic windows .
Advanced: What strategies address contradictory data between in vitro potency and in vivo efficacy?
Methodological Answer:
- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays to confirm binding affinity .
- Metabolic Stability Testing: Liver microsome assays (human/rodent) identify rapid degradation pathways (e.g., cytochrome P450 oxidation). Co-administration with CYP inhibitors (e.g., ketoconazole) can resolve discrepancies .
- Pharmacokinetic Profiling: Compare plasma half-life (t₁/₂) and bioavailability (AUC) across species to adjust dosing regimens .
Advanced: How can computational modeling guide the optimization of its pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Predict solubility by calculating LogP (octanol-water partition coefficient). For sulfonamides, LogP <3 enhances aqueous solubility .
- Docking Studies: Identify metabolic hotspots (e.g., cyclopropane ring oxidation) using CYP3A4 or CYP2D6 enzyme models. Substituent modifications (e.g., fluorination) reduce susceptibility .
- QSAR Models: Corrogate structural features (e.g., methoxy group position) with absorption rates (Caco-2 permeability assays) .
Advanced: What experimental designs resolve mechanistic ambiguities in its interaction with biological targets?
Methodological Answer:
- Time-of-Addition Assays: Differentiate between early (viral entry) and late (replication) antiviral mechanisms. For example, a 2-hour post-infection compound addition ruled out virucidal effects in hRSV studies .
- Knockout Cell Lines: CRISPR-edited cells lacking suspected targets (e.g., COX-2) confirm on-target vs. off-target effects .
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH) to distinguish competitive vs. allosteric inhibition .
Advanced: How can researchers mitigate challenges in scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry: Continuous synthesis reduces side reactions (e.g., sulfonamide hydrolysis) by precise control of residence time and temperature .
- Design of Experiments (DoE): Optimizes stoichiometry (e.g., sulfonyl chloride:amine ratio) and solvent polarity (e.g., DMF vs. acetonitrile) for reproducibility .
- In-Line Analytics: PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time, minimizing impurities .
Advanced: What methodologies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH extremes (1–13), heat (40–60°C), and light (ICH Q1B) to identify degradation products .
- LC-HRMS: Maps degradation pathways (e.g., demethylation of methoxy groups) and quantifies degradation kinetics (t₉₀) .
- Solid-State Stability: Dynamic vapor sorption (DVS) assesses hygroscopicity, which impacts formulation stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
